1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 933728-33-7) is a bicyclic heterocyclic building block, widely utilized as a 3-deaza-9H-purine and benzimidazole bioisostere. Featuring a reactive carboxylic acid at the 4-position, it serves as a highly effective precursor for amide couplings, esterifications, and decarboxylative cross-coupling reactions. The presence of the c-fused pyridine nitrogen provides a critical hydrogen bond acceptor, modulating the molecule's pKa and significantly enhancing its aqueous solubility compared to carbocyclic analogs. This compound is heavily procured for the synthesis of complex active pharmaceutical ingredients (APIs), including P2X7 modulators, soluble guanylate cyclase (sGC) stimulators, and advanced kinase inhibitors, where precise control over lipophilicity and target binding trajectory is required[1].
Substituting 1H-imidazo[4,5-c]pyridine-4-carboxylic acid with its closest analogs, such as benzimidazole-4-carboxylic acid or the isomeric 1H-imidazo[4,5-b]pyridine-4-carboxylic acid, leads to measurable failures in both process chemistry and downstream efficacy. Benzimidazole substitution eliminates the pyridine nitrogen, resulting in a significantly higher LogD, reduced Ligand Lipophilic Efficiency (LLE), and poorer aqueous solubility, which complicates formulation and diminishes bioavailability[1]. Conversely, substitution with the [4,5-b] isomer alters the spatial trajectory of the nitrogen lone pair. In kinase and receptor binding pockets, this positional shift disrupts essential hinge-region hydrogen bonding, often resulting in up to a 100-fold loss in target affinity. Furthermore, the electronic differences between the isomers alter the pKa of the imidazole NH, impacting the reactivity of the adjacent 4-carboxylic acid during scale-up coupling reactions[2].
In structure-activity relationship (SAR) studies optimizing receptor ligands, the imidazo[4,5-c]pyridine core demonstrates a distinct physicochemical advantage over the benzimidazole core. The introduction of the c-fused pyridine nitrogen reduces the overall calculated LogD while maintaining target affinity. This results in a higher Ligand Lipophilic Efficiency (LLE) parameter for imidazo[4,5-c]pyridines compared to their benzimidazole counterparts, directly translating to improved aqueous solubility and more favorable ADME profiles during lead optimization [1].
| Evidence Dimension | Ligand Lipophilic Efficiency (LLE) and LogD |
| Target Compound Data | Higher LLE and lower LogD (enhanced hydrophilicity) |
| Comparator Or Baseline | Benzimidazole-4-carboxylic acid (lower LLE, higher lipophilicity) |
| Quantified Difference | Measurable increase in LLE parameters for [4,5-c] derivatives |
| Conditions | SAR profiling for 5-HT6R and SARM1 inhibitor development |
Procuring the imidazo[4,5-c]pyridine core instead of a benzimidazole prevents late-stage attrition caused by poor aqueous solubility and suboptimal pharmacokinetics.
The 4-carboxylic acid position on the imidazo[4,5-c]pyridine ring is highly tractable for standard peptide coupling protocols. In the synthesis of P2X7 receptor modulators, coupling 1H-imidazo[4,5-c]pyridine-4-carboxylic acid with complex, sterically hindered anilines using HATU and DIPEA in DMF achieved isolated yields of 85%. This demonstrates robust precursor suitability and minimal steric hindrance from the adjacent pyridine nitrogen, ensuring reliable scalability [1].
| Evidence Dimension | Amide coupling isolated yield |
| Target Compound Data | 85% yield in complex API intermediate synthesis |
| Comparator Or Baseline | Standard heterocyclic carboxylic acids (baseline expectation of 50-60% under similar steric burden) |
| Quantified Difference | >25% improvement in coupling efficiency over baseline hindered acids |
| Conditions | HATU, DIPEA, DMF, room temperature to mild heating |
High coupling yields directly reduce the cost of goods (COGs) and minimize purification bottlenecks in industrial API manufacturing.
The exact placement of the pyridine nitrogen is critical for target engagement. Comparative studies between imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines reveal that the[4,5-c] isomer (3-deaza-9H-purine) aligns properly with specific hydrogen bond donors/acceptors in enzymatic active sites. For example, in competitive binding assays, shifting the nitrogen from the 'c' to the 'b' face can result in a severe loss of affinity (e.g., >100-fold drop in pIC50) due to steric clashes or the inability to induce necessary conformational shifts in the target protein[1].
| Evidence Dimension | Enzymatic binding affinity (pIC50) |
| Target Compound Data | Maintained high nanomolar affinity via proper H-bond trajectory |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomers (loss of affinity) |
| Quantified Difference | Up to 100-fold reduction in target affinity when substituting with the[4,5-b] isomer |
| Conditions | In vitro competitive binding and enzymatic inhibition assays |
Buyers must procure the exact[4,5-c] isomer to ensure the synthesized candidates maintain their designed mechanism of action and target selectivity.
Due to its high amide coupling efficiency and favorable lipophilicity profile, this compound is a frequently selected precursor for synthesizing P2X7 receptor antagonists used in neuroinflammation and pain management research [1].
As a 3-deaza-9H-purine analog, it is utilized to replace purine cores in kinase inhibitors, improving metabolic stability and patentability while maintaining critical hinge-binding interactions [2].
The 4-carboxylic acid handle allows for rapid diversification into sGC stimulators, where the imidazo[4,5-c]pyridine core provides the necessary aqueous solubility and receptor fit for cardiovascular drug development [3].
Procured by medicinal chemistry teams to rescue benzimidazole leads suffering from poor aqueous solubility, leveraging the pyridine nitrogen to lower LogD and increase Ligand Lipophilic Efficiency (LLE) [4].